molecular formula C21H30N4O B5495405 7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No. B5495405
M. Wt: 354.5 g/mol
InChI Key: NHYRXWANGUCQLY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyclopentene ring, an acetyl group, a pyrrolidine ring, and a tetrahydro-pyrimidoazepine group. These groups could potentially confer interesting chemical properties to the molecule .


Molecular Structure Analysis

The molecule contains several cyclic structures, which could potentially have interesting electronic properties. The presence of nitrogen in the pyrrolidine and pyrimidoazepine rings could also result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its reactivity and interactions with biological targets .

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-(2-ethyl-4-pyrrolidin-1-yl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-2-19-22-18-10-14-24(20(26)15-16-7-3-4-8-16)13-9-17(18)21(23-19)25-11-5-6-12-25/h3,7,16H,2,4-6,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYRXWANGUCQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(CCN(CC2)C(=O)CC3CCC=C3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

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